2-Hydroxy-5-nitroindane

Overview

Description

2-Hydroxy-5-nitroindane is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its potential characteristics and applications. The compound appears to be related to the field of organic chemistry, with potential relevance in the synthesis of pharmaceuticals and pesticides, as well as in materials science for the development of polymers with specific properties .

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-5-nitroindane involves multiple steps, including nitration, reduction, dehydration, epoxidation, and amination. For instance, the synthesis of 1-Animo-2-Hydroxy-6-Nitroindane, a compound with a similar structure, was achieved with a yield of 20.4% using these methods. The nitration step produced a main product and byproducts, which were separated by chromatography. The yield of epoxidation was improved by using m-CPBA, and the final product was purified by recrystallization .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of 2-phenyl-5-nitroindazole was confirmed by X-ray analysis . Similarly, the structure of 2-nitro-2'-hydroxy-5'-methylazobenzene was studied using theoretical calculations and spectroscopic methods, which helped to determine the most probable isomeric structures in different solvents .

Chemical Reactions Analysis

The chemical reactivity of related nitro compounds has been explored in various studies. For instance, 5-hydroxy-4-nitrosobenzotriazoles and 6-hydroxy-7-nitrosoindazoles were synthesized and shown to split into different acrylic acids under certain conditions . The chemistry of 2-hydroxy-5-nitrobenzyl bromide was also studied, revealing its ability to form complexes with amino acid esters and undergo various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to understand their behavior and potential applications. For example, the 2-hydroxy-5-nitrobenzyl group was found to be an effective protecting group for diazeniumdiolates, displaying enhanced thermal stability and efficient release of nitric oxide in aqueous solutions. This property was utilized to create NO-releasing polymers with enhanced biocompatibility, as demonstrated in a porcine implant model .

Scientific Research Applications

Nitro Compound Applications in Biomedical Research

Nitro compounds, such as nitroimidazoles, have been extensively studied for their applications in medicinal chemistry. Nitroimidazoles are structurally unique, combining a nitro group with an imidazole ring, which gives these derivatives a wide range of potential applications. They have been actively researched for use as drugs, artificial diagnostics, and pathological probes. Specifically, nitroimidazoles have seen clinical use as anticancer, antimicrobial, and antiparasitic agents. This indicates that derivatives of nitro compounds, potentially including 2-Hydroxy-5-nitroindane, could have biomedical applications, particularly in the development of therapeutic agents and diagnostic tools (Li et al., 2018).

Nitro Compounds in Environmental Science

Nitro compounds also play a significant role in environmental science. For instance, the study of nitrous oxide (N2O) emissions, a potent greenhouse gas, involves understanding the microbial pathways, including those activated by ammonia-oxidizing bacteria, which can be influenced by various nitro compounds. Such research is crucial for developing strategies to mitigate N2O emissions in aquaculture and wastewater treatment, suggesting that nitro compounds like 2-Hydroxy-5-nitroindane could be relevant in environmental monitoring and management practices (Hu et al., 2012).

Safety And Hazards

properties

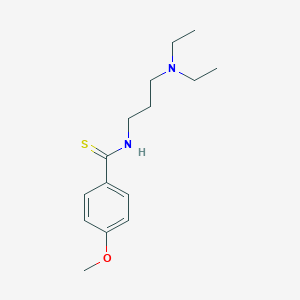

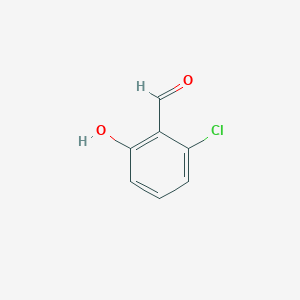

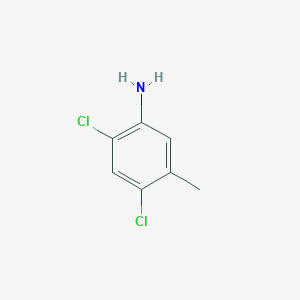

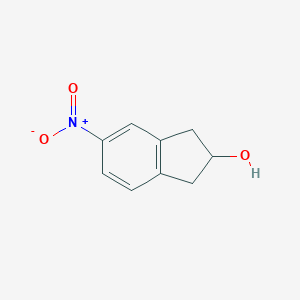

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGHIYRAUSHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395035 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitroindane | |

CAS RN |

16513-67-0 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.